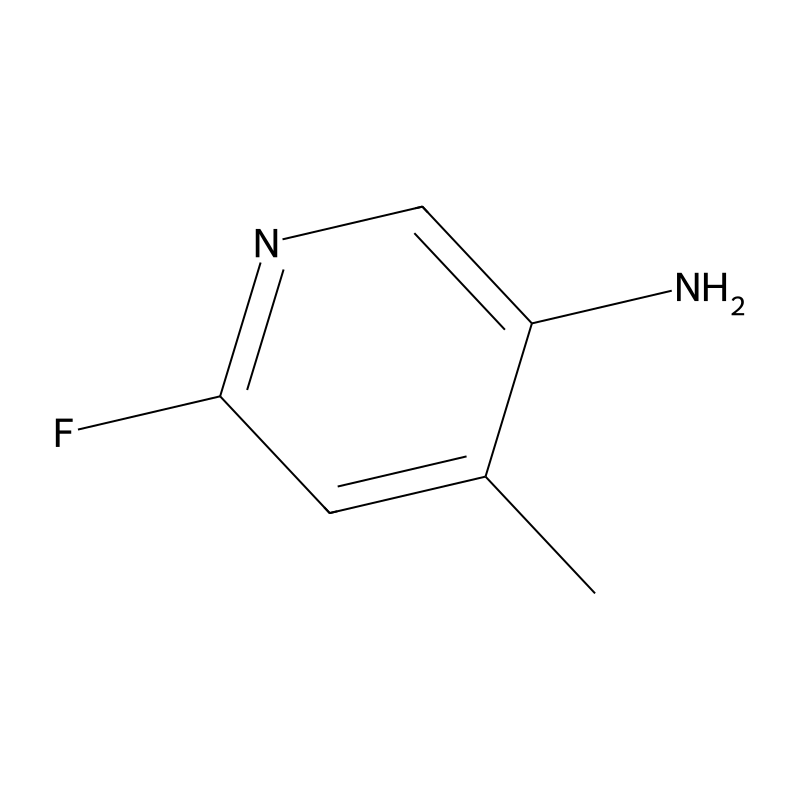6-Fluoro-4-methylpyridin-3-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Identity
-Fluoro-4-methylpyridin-3-amine (CAS Number: 954236-33-0) is an organic compound belonging to the class of aromatic heterocycles known as fluoropyridines. It possesses a six-membered ring structure with nitrogen atoms at positions 2 and 3. A methyl group is attached at position 4 and a fluorine atom is present at position 6.
Potential Applications
Scientific literature suggests that 6-Fluoro-4-methylpyridin-3-amine may hold promise for various research applications, including:
- Pharmaceutical development: Due to the presence of the amine group, 6-Fluoro-4-methylpyridin-3-amine could potentially serve as a building block for the synthesis of novel drug molecules. Fluorine substitution can sometimes influence a molecule's biological properties, making it a valuable tool in medicinal chemistry [].
- Material science: Fluoropyridines have been explored for their potential applications in organic electronics and functional materials due to their aromatic character and ability to form specific interactions with other molecules [].
6-Fluoro-4-methylpyridin-3-amine is a pyridine derivative characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 4-position of the pyridine ring. Its chemical formula is with a molecular weight of approximately 126.13 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Nucleophilic Substitution: The presence of the fluorine atom can enhance the electrophilicity of the pyridine nitrogen, making it susceptible to nucleophilic attack.
- Complexation with Metals: This compound can form complexes with transition metals, which is valuable in catalysis and material science.
- Autoxidation: It may undergo oxidation reactions, influenced by environmental factors such as pH and temperature, leading to various oxidized products.
Research indicates that 6-Fluoro-4-methylpyridin-3-amine exhibits biological activity that may be relevant for pharmacological applications. Its structural similarity to other pyridine derivatives suggests potential interactions with biological targets such as ion channels and enzymes. For instance, derivatives of pyridine have been explored for their roles as potassium channel blockers, which could imply similar properties for this compound .
The synthesis of 6-Fluoro-4-methylpyridin-3-amine typically involves:
- Fluorination: The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution methods using fluorinating agents.
- Methylation: The methyl group can be introduced via methylation reactions on the appropriate nitrogen atom or carbon position of the pyridine ring.
- Amine Formation: The final amine functional group can be synthesized through reduction processes or direct amination techniques.
These methods allow for the efficient production of this compound in laboratory settings .
6-Fluoro-4-methylpyridin-3-amine has potential applications in:
- Pharmaceutical Development: As a building block for synthesizing more complex molecules that target specific biological pathways.
- Material Science: In creating functional materials through metal coordination complexes.
- Chemical Research: As a reagent in various organic synthesis reactions due to its unique reactivity profile .
Several compounds share structural similarities with 6-Fluoro-4-methylpyridin-3-amine. Here is a comparison highlighting their uniqueness:
The uniqueness of 6-Fluoro-4-methylpyridin-3-amine lies in its specific positioning of substituents, which may influence its binding affinity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








